molecular formula C14H14N2O3S B3719218 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

Cat. No.: B3719218
M. Wt: 290.34 g/mol
InChI Key: ZQGHKROKTTUQHF-UHFFFAOYSA-N
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Description

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid is a heterocyclic compound that features a pyrimidine ring with a phenyl group at position 6 and a thioether linkage at position 2, connected to a butanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . The reaction conditions often include the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: Compounds with a sulfur atom at position 2 of the pyrimidine ring.

    Pyrimidine-6-carboxylates: Compounds with a carboxylate group at position 6 of the pyrimidine ring.

Uniqueness

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid is unique due to its specific combination of a thioether linkage and a butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-11(13(18)19)20-14-15-10(8-12(17)16-14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGHKROKTTUQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
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2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
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2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
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2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
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2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Reactant of Route 6
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

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